Chiglitazar

Catalog No.
S523432
CAS No.
743438-45-1
M.F
C36H29FN2O4
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chiglitazar

CAS Number

743438-45-1

Product Name

Chiglitazar

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid

Molecular Formula

C36H29FN2O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

CS-038; CS 038; CS038; Chiglitazar

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Description

The exact mass of the compound Chiglitazar is 572.2111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiglitazar is a novel compound classified as a peroxisome proliferator-activated receptor pan-agonist, specifically targeting the three subtypes of peroxisome proliferator-activated receptors: PPAR alpha, PPAR gamma, and PPAR delta. Its chemical structure is defined by the formula C36H29FN2O4C_{36}H_{29}F_{N_2}O_{4} and has a molecular weight of approximately 572.64 g/mol. Chiglitazar is designed to improve glycemic control in patients with type 2 diabetes mellitus by modulating lipid metabolism and enhancing insulin sensitivity, distinguishing it from traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone .

During its synthesis and metabolic processes. The synthesis involves multiple steps, including condensation reactions, acidification, hydrolysis, and purification stages. For instance, an initial condensation reaction between specific precursors is catalyzed using cesium carbonate in N,N-dimethylformamide at elevated temperatures (80°C to 120°C) for extended periods (20 to 30 hours) to yield intermediates . Hydrolysis reactions are also crucial, particularly in the presence of lithium hydroxide, which further refines the compound into its active form .

Chiglitazar exhibits significant biological activity as a modulator of gene expression related to glucose and lipid metabolism. Studies have shown that it preferentially regulates the expression of key genes such as ANGPTL4 and PDK4, which are involved in metabolic pathways critical for managing insulin sensitivity and energy utilization . Unlike traditional TZDs, Chiglitazar's mechanism of action includes unique phosphorylation patterns that affect PPAR gamma activity, thus potentially reducing adverse effects associated with other compounds in its class .

The synthesis of Chiglitazar involves a multi-step chemical process:

  • Condensation Reaction: Initial reactants are combined in the presence of a catalyst (cesium carbonate) to form an intermediate compound.
  • Acidification: The intermediate undergoes acidification using hydrochloric acid to yield another precursor.
  • Hydrolysis: This step involves treating the precursor with lithium hydroxide to produce Chiglitazar.
  • Purification: The crude product may be used directly without extensive purification for subsequent applications .

These methods highlight Chiglitazar's complex synthetic pathway, which allows for the creation of a compound with specific pharmacological properties.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

572.21113557 g/mol

Monoisotopic Mass

572.21113557 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6EJV1J6Y0

Wikipedia

Chiglitazar

Dates

Modify: 2024-02-18
1: He BK, Ning ZQ, Li ZB, Shan S, Pan DS, Ko BC, Li PP, Shen ZF, Dou GF, Zhang BL, Lu XP, Gao Y. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist. PPAR Res. 2012;2012:546548. doi: 10.1155/2012/546548. Epub 2012 Oct 22. PubMed PMID: 23150725; PubMed Central PMCID: PMC3486420.
2: Tian H, Sun D, Dou G, Yuan D, Meng Z. Quantitative determination of beta,beta-dimethylacrylshikonin (DASK) in rat whole blood by liquid chromatography-tandem mass spectrometry with pre-column derivation and its pharmacokinetic application. Biomed Chromatogr. 2009 Apr;23(4):365-70. doi: 10.1002/bmc.1123. PubMed PMID: 19039803.
3: Sun DX, Tian HF, Meng ZY, Du A, Yuan D, Gu RL, Wu ZN, Dou GF. Quantitative determination of acetylshikonin in macaque monkey blood by LC-ESI-MS/MS after precolumn derivatization with 2-mercaptoethanol and its application in pharmacokinetic study. Acta Pharmacol Sin. 2008 Dec;29(12):1499-506. doi: 10.1111/j.1745-7254.2008.00898.x. PubMed PMID: 19026170.
4: Chu NN, Li XN, Chen WL, Xu HR. Determination of chiglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma by liquid chromatography-tandem mass spectrometry. Pharmazie. 2007 Nov;62(11):825-9. PubMed PMID: 18065097.
5: Zou C, Shen Z. An optimized in vitro assay for screening compounds that stimulate liver cell glucose utilization with low cytotoxicity. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):58-62. Epub 2007 Jan 23. PubMed PMID: 17336098.
6: Li PP, Shan S, Chen YT, Ning ZQ, Sun SJ, Liu Q, Lu XP, Xie MZ, Shen ZF. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006 Jul;148(5):610-8. Epub 2006 Jun 5. PubMed PMID: 16751799; PubMed Central PMCID: PMC1751868.

Explore Compound Types